molecular formula C16H22N2O3 B13738575 Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl- CAS No. 31248-68-7

Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl-

Cat. No.: B13738575
CAS No.: 31248-68-7
M. Wt: 290.36 g/mol
InChI Key: JPQBXEBEBGLJKN-GHRIWEEISA-N
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Description

Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl- is a complex organic compound that belongs to the piperidine class of heterocyclic amines. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives typically involves multiple steps, including cyclization, hydrogenation, and functionalization reactions. One common method involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring . For example, the reaction of 4-methylpiperidine with 4-(1-(hydroxyimino)ethyl)phenoxyacetyl chloride under basic conditions can yield the desired compound.

Industrial Production Methods

Industrial production of piperidine derivatives often employs catalytic hydrogenation and cyclization processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce various piperidine derivatives with different functional groups .

Scientific Research Applications

Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl- is unique due to its specific functional groups and the combination of the piperidine ring with the hydroxyimino and phenoxyacetyl moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

31248-68-7

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C16H22N2O3/c1-12-7-9-18(10-8-12)16(19)11-21-15-5-3-14(4-6-15)13(2)17-20/h3-6,12,20H,7-11H2,1-2H3/b17-13+

InChI Key

JPQBXEBEBGLJKN-GHRIWEEISA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)/C(=N/O)/C

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=NO)C

Origin of Product

United States

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